molecular formula C20H28N4O3S B2572122 1-(2,3-Dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1171851-97-0

1-(2,3-Dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2572122
CAS No.: 1171851-97-0
M. Wt: 404.53
InChI Key: QFWDNOBSHPMUON-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a urea derivative featuring a 2,3-dimethoxyphenyl group and a substituted ethyl chain with 4-methylpiperazine and thiophen-3-yl moieties. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity . While direct data on this specific compound are absent in the provided evidence, its structural features align with analogs reported for anticancer, antimicrobial, and receptor-targeting applications (e.g., dopamine D3 receptor ligands in and kinase inhibitors in ).

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-23-8-10-24(11-9-23)17(15-7-12-28-14-15)13-21-20(25)22-16-5-4-6-18(26-2)19(16)27-3/h4-7,12,14,17H,8-11,13H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWDNOBSHPMUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS Number: 1171851-97-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews current research findings, including its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N4O3SC_{20}H_{28}N_{4}O_{3}S, with a molecular weight of 404.5 g/mol. The structure incorporates a dimethoxyphenyl moiety and a piperazine ring, which are known to influence its biological activity.

PropertyValue
CAS Number1171851-97-0
Molecular FormulaC20H28N4O3S
Molecular Weight404.5 g/mol

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors, typically involving urea derivatives and piperazine. The synthesis pathway often includes the formation of intermediates that are subsequently reacted to yield the final product.

Antitumor Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. In vitro assays demonstrated that certain urea derivatives had GI50 values in the low micromolar range against multiple cancer types, suggesting their potential as anticancer agents .

Antimicrobial Activity

Compounds containing thiophene and piperazine moieties have been recognized for their antimicrobial properties. Research indicates that similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the dimethoxyphenyl group may enhance this activity by improving solubility and bioavailability .

The biological mechanisms underlying the activity of this compound are likely multifaceted. Preliminary studies suggest that it may act through inhibition of specific enzymes involved in cellular proliferation or through modulation of signaling pathways associated with cancer cell survival. The compound's structural features may facilitate interactions with target proteins, leading to altered cellular responses .

Study 1: Anticancer Efficacy

In a study examining the effects of various urea derivatives on cancer cell lines, it was found that compounds similar to this compound exhibited selective cytotoxicity against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an effective anticancer agent .

Study 2: Antimicrobial Properties

A comparative study on the antimicrobial activity of thiophene-containing urea derivatives revealed that those with structural similarities to our compound displayed considerable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, highlighting their potential for development into therapeutic agents for bacterial infections .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Anticancer Activity

Research has shown that urea derivatives, including this compound, can inhibit cancer cell proliferation. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

  • Case Study : A study on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the urea structure can enhance anticancer efficacy .

Urease Inhibition

Urease is an enzyme associated with various pathological conditions including kidney stone formation and urease-related infections. Compounds like this one have been evaluated for their ability to inhibit urease activity.

  • Findings : In vitro studies indicated that certain structural modifications lead to enhanced urease inhibition, making these compounds valuable in treating conditions linked to urease activity .

Antimicrobial Properties

The presence of a thiophene moiety contributes to the antimicrobial activity of the compound. Thiophene derivatives are known for their effectiveness against a range of bacterial and fungal pathogens.

  • Research Insight : Studies have indicated that similar compounds exhibit broad-spectrum antimicrobial activity, suggesting potential applications in treating infections .

CNS Activity

Due to the presence of piperazine in its structure, this compound may also exhibit central nervous system (CNS) activity. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties.

  • Evidence : Preliminary studies have suggested that modifications to piperazine structures can enhance neuropharmacological effects, warranting further investigation into this compound's CNS effects .

Comparison with Similar Compounds

Structural Analogues with Urea Backbones

Several urea derivatives in and share key structural motifs with the target compound. For example:

Compound ID Substituents on Phenyl Ring Additional Groups Molecular Weight (ESI-MS [M+H]+) Yield (%) Reference
Target Compound 2,3-Dimethoxyphenyl 4-Methylpiperazine, Thiophen-3-yl ~450 (estimated) N/A N/A
11l () 3-Methoxyphenyl Piperazine-thiazole-hydrazinyl 496.3 85.2
11n () 3,4-Dimethylphenyl Piperazine-thiazole-hydrazinyl 494.3 88.2
3d () 3,5-Bis(trifluoromethyl)phenyl Coumarin-piperazine-thiazole 788.3 70.1
7n () 4-Chloro-3-(trifluoromethyl)phenyl Pyridinyl-thioether N/A N/A

Key Observations :

  • The target compound’s estimated weight (~450) is lower, suggesting favorable pharmacokinetics.
  • Yield Trends : Electron-donating groups (e.g., methoxy in 11l) correlate with moderate yields (~85%), while sterically hindered substituents (e.g., 3,5-bis(trifluoromethyl) in 3d) lower yields (70.1%) .
  • Biological Relevance : The thiophen-3-yl group in the target compound mirrors bioactive analogs in (e.g., 3a and 3b), which target dopamine D3 receptors .

Non-Urea Analogues with Shared Motifs

  • Benzamide-Piperazine Derivatives (): Compounds 3a and 3b replace urea with benzamide but retain thiophen-3-yl and piperazine groups. These showed nanomolar affinity for D3 receptors, suggesting the thiophene-piperazine motif is critical for receptor interaction .
  • Tetrazole-Benzothiophene Derivatives () : While structurally distinct (tetrazole core vs. urea), these compounds share methoxyphenyl and benzothiophene groups. Their anticancer activity highlights the importance of aromatic and heterocyclic moieties in drug design .

Challenges and Limitations

  • Data Gaps : Direct pharmacological data (e.g., IC50, binding assays) for the target compound are unavailable, limiting mechanistic comparisons.
  • Contradictions : While bulky groups (e.g., trifluoromethyl) improve target affinity in some cases (), they may reduce metabolic stability .

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